![molecular formula C20H18N2S2 B581098 1,4-Bis(benzo[b]thiophen-4-yl)piperazine CAS No. 1420987-86-5](/img/structure/B581098.png)

1,4-Bis(benzo[b]thiophen-4-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

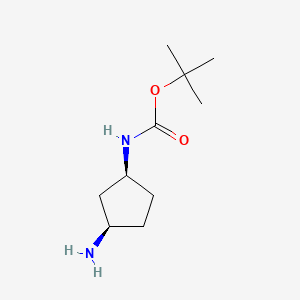

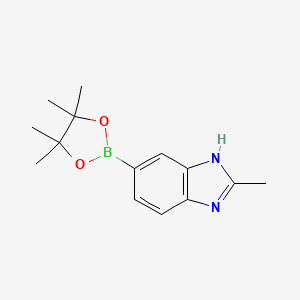

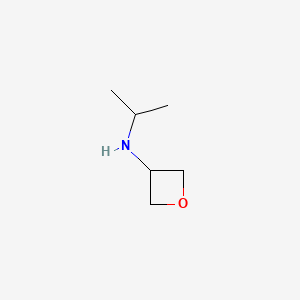

“1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is a chemical compound with the molecular formula C20H18N2S2 . It is an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one, an impurity of Brexpiprazole, which is a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .

Synthesis Analysis

The synthesis of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” involves a nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine . The process includes the use of 4-Chlorobenzo [b]thiophene, piperazine, palladium acetate (II), tri-tert-butylphosphonium tetraphenylborate, sodium tert-butoxide, and xylene, which are stirred at 120 to 130°C for 5 hours .

Molecular Structure Analysis

The molecular structure of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is determined by its molecular formula C20H18N2S2 . The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Chemical Reactions Analysis

The chemical reactions involving “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” are complex and involve several steps. The structural elucidation of reactive conjugates was carried out by considering the fragmentation pattern, nitrogen rule, and mass ppm error .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” include a melting point of >75oC (dec.), a predicted boiling point of 394.4±22.0 °C, and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Cytotoxic Activities : A study by Mekky & Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. The compound also displayed effective biofilm inhibition activities and was found to be a potential inhibitor of the MurB enzyme, an essential component in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antidepressant Properties : Research by Pérez-Silanes et al. (2001) focused on the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives to discover new antidepressants. They found that certain 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives led to promising results (Pérez-Silanes et al., 2001).

Antimicrobial Activity : Mishra & Chundawat (2019) synthesized a series of derivatives involving 1,4-Bis(benzo[b]thiophen-4-yl)piperazine and found that certain compounds exhibited potent activity against gram-negative bacterial strains and fungal strains like C. albicans (Mishra & Chundawat, 2019).

Synthesis of Anti-Psychotic Drugs : Kumar et al. (2018) outlined an efficient synthesis route for Brexpiprazole, an anti-psychotic drug, using 1-(benzo[b]thiophen-4-yl)piperazine as a key intermediate. This highlights the compound's role in the pharmaceutical synthesis of important drugs (Kumar et al., 2018).

Binding Characteristics in Drug Development : Karthikeyan et al. (2015) investigated the binding of a piperazine derivative to bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetic mechanism of drugs. Their study provided insights into the interaction of piperazine derivatives with proteins, essential for drug design (Karthikeyan et al., 2015).

Safety And Hazards

While specific safety and hazards information for “1,4-Bis(benzo[b]thiophen-4-yl)piperazine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

1,4-bis(1-benzothiophen-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S2/c1-3-17(15-7-13-23-19(15)5-1)21-9-11-22(12-10-21)18-4-2-6-20-16(18)8-14-24-20/h1-8,13-14H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNZFZVNUDTXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=C5C=CSC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(benzo[b]thiophen-4-yl)piperazine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)